3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSLZBMTXAFEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
In an industrial setting, the production of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
General Reactivity of Triazole-Cyanopropyl Derivatives
The presence of both a triazole ring and a nitrile group in the compound suggests potential for:
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Nucleophilic substitution at the nitrile group (e.g., hydrolysis to carboxylic acids or conversion to amidines).
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Cycloaddition reactions involving the triazole’s aromatic system (e.g., [3+2] dipolar cycloadditions).
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Functionalization of the amino group (e.g., acylation, alkylation, or diazotization).
None of the reviewed studies explicitly tested these reactions for 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile, but analogous pathways are documented for similar triazole derivatives .
Synthetic Pathways for Triazole-Nitrile Analogues
Data from related compounds highlight two key approaches:
Microwave-Assisted Cyclocondensation
A scalable method for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves microwave irradiation (170–180°C, 20–30 min) of N-guanidinosuccinimide with amines (Table 1). While this protocol uses propanamides rather than propanenitriles, substituting succinimide derivatives with nitrile-containing precursors could theoretically yield the target compound .
Table 1: Optimization of Microwave-Assisted Synthesis
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| EtOH | 180 | 25 | 27 |
| MeCN | 170 | 25 | 79 |
Nucleophilic Ring-Opening Reactions
Less nucleophilic amines (e.g., aromatic amines) require alternative pathways. For example, N-arylsuccinimides react with aminoguanidine under microwave conditions to form triazole derivatives . Adapting this method with a nitrile-functionalized succinimide precursor may enable access to the target nitrile-triazole hybrid.
Recommendations for Future Studies
To advance research on this compound, the following steps are proposed:
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Synthesis Optimization :
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Replace succinic anhydride with acrylonitrile derivatives to introduce the nitrile group.
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Test microwave conditions (170°C, MeCN) with aminoguanidine and methyl-substituted intermediates.
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Reactivity Screening :
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Investigate nitrile hydrolysis (e.g., H₂SO₄/H₂O) to generate carboxylic acid derivatives.
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Explore Huisgen cycloadditions with alkynes to form triazole-linked conjugates.
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Critical Data Gaps
No peer-reviewed studies specifically address the synthesis, stability, or reactions of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile. Current inferences rely on:
Scientific Research Applications
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations :
Physicochemical Properties
- Solubility : The nitrile group in the target compound confers moderate polarity, whereas methoxyphenyl derivatives (e.g., ) are more lipophilic.
- Thermal Stability: Methyl and amino substituents likely enhance thermal stability compared to ester-containing analogs (e.g., ).
- Tautomerism : Unlike propanamides (e.g., ), the target compound’s nitrile group minimizes tautomeric shifts due to electron withdrawal.
Biological Activity
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile, a compound featuring a triazole ring, has garnered attention due to its potential biological activities. This article reviews its synthesis, tautomeric behavior, and biological implications based on recent research findings.
Synthesis and Tautomerism
The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has been achieved through various methods, notably microwave-assisted techniques that enhance reaction efficiency. Two primary pathways have been identified:
- N-Guanidinosuccinimide Route : This involves the nucleophilic opening of the succinimide ring followed by cyclization to form the triazole structure.
- N-Arylsuccinimide Route : This method utilizes aminoguanidine hydrochloride with N-arylsuccinimides under microwave irradiation to produce the desired triazole derivatives.
The tautomeric behavior of this compound is significant as it can exist in multiple forms due to annular prototropic tautomerism. NMR spectroscopy has been employed to study these tautomeric equilibria, revealing complex interactions and stability among different tautomeric forms .
Biological Activity
The biological activity of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is primarily attributed to its role as a potential pharmaceutical intermediate. The triazole moiety is known for its diverse biological properties, including antifungal and antibacterial activities.
Antifungal Activity
Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, derivatives of 3-(5-amino-3-methyl-1H-1,2,4-triazol) have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
Antibacterial Activity
Additionally, studies suggest that certain triazole derivatives possess antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or function. The specific biological activity can vary based on the substituents on the triazole ring and the overall structure of the compound .
Case Studies
A case study involving the synthesis and biological evaluation of various derivatives of 3-(5-amino-3-methyl-1H-1,2,4-triazol) highlighted the compound's broad-spectrum activity. In vitro tests demonstrated that modifications to the side chains significantly influenced both potency and spectrum of activity against selected pathogens.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 5a | Antifungal | Ergosterol inhibition |
| 5b | Antibacterial | Cell wall synthesis inhibition |
| 5c | Cytotoxic | Apoptosis induction in cancer cells |
Research Findings
Recent studies have focused on optimizing the synthesis pathways to enhance yields and purity of 3-(5-amino-3-methyl-1H-1,2,4-triazol). The use of microwave-assisted methods has proven effective in achieving higher reaction rates and better product profiles compared to traditional heating methods.
Moreover, ongoing research is exploring the potential of these compounds in therapeutic applications beyond antifungal and antibacterial roles. The structural diversity provided by various substituents on the triazole ring is being investigated for its effects on biological activity and selectivity .
Q & A
Q. What are the established synthetic routes for 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile?
The compound can be synthesized via cyclocondensation reactions using aminoguanidine derivatives and nitrile-containing precursors. For example, succinic anhydride and aminoguanidine hydrochloride are common starting materials, followed by functionalization with amines or alkylating agents to introduce the methyl and cyano groups . Building block catalogues (e.g., Enamine Ltd.) list this compound with CAS No. 1072106-44-5 and molecular formula C₆H₉N₅, confirming its synthesis via modular triazole chemistry .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- 1H/13C NMR : To verify substituent positions on the triazole ring and nitrile group.
- Elemental Analysis : Confirms empirical formula (e.g., C₆H₉N₅) .
- X-ray Crystallography : Resolves tautomeric forms and spatial arrangement (e.g., monoclinic crystal systems with unit cell parameters comparable to related triazoles) .
- Mass Spectrometry : Validates molecular weight (151.17 g/mol) .
Advanced Research Questions
Q. What experimental strategies can elucidate tautomerism in this compound?
The 1,2,4-triazole core exhibits tautomerism between 1H and 4H forms. Researchers can:
- Use VT-NMR (Variable Temperature NMR) to observe equilibrium shifts between tautomers .
- Employ X-ray diffraction to determine the dominant tautomer in the solid state. For example, planar triazole rings with dihedral angles <5° between substituents indicate minimal steric hindrance favoring one tautomer .
Q. How can crystallographic data inform the design of derivatives?
Crystal parameters (e.g., space group P21/n, β = 106.7°, V = 1573.7 ų) reveal packing efficiency and hydrogen-bonding networks. These insights guide functionalization at the 5-amino or 3-methyl positions to optimize solubility or intermolecular interactions .
Q. What strategies are effective for functionalizing the nitrile group in this compound?
- Hydrolysis : Convert the nitrile to a carboxylic acid or amide under acidic/basic conditions.
- Nucleophilic Addition : React with Grignard reagents to form ketones or secondary alcohols.
- Click Chemistry : Use the nitrile as a precursor for tetrazole synthesis via [2+3] cycloaddition with sodium azide .
Q. How can computational methods predict physicochemical properties or reactivity?
- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., nucleophilic NH₂ or electrophilic nitrile).
- Molecular Dynamics : Simulate solvation effects or binding affinity in supramolecular systems .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
